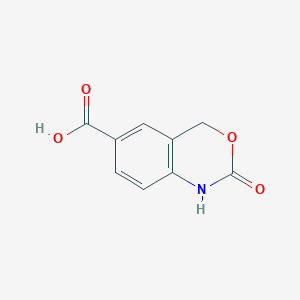

2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-carboxylic acid

Description

Properties

IUPAC Name |

2-oxo-1,4-dihydro-3,1-benzoxazine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-8(12)5-1-2-7-6(3-5)4-14-9(13)10-7/h1-3H,4H2,(H,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWWXCCWRWPZIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C(=O)O)NC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-carboxylic acid typically involves the condensation of salicylamide with various aldehydes and ketones . One common method includes the hydrogen carbonate hydrolysis of the corresponding esters . Another approach involves a two-step synthesis where an amine is added to formaldehyde at lower temperatures to form an N,N-dihydroxymethylamine, which then reacts with the hydroxyl group and ortho-position of the phenol at elevated temperatures to form the oxazine ring .

Industrial Production Methods

Industrial production methods for this compound often involve solventless synthesis to overcome the drawbacks of traditional methods, such as slow reaction rates and the need for large amounts of solvent . This approach not only reduces costs but also minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxo-derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the oxazine ring, to form a variety of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include various oxo-derivatives, reduced forms of the compound, and substituted benzoxazine derivatives .

Scientific Research Applications

2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate key signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Physicochemical Properties

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Substituents : Carboxylic acid groups are common, but their positions vary (e.g., position 3 in benzothiazines vs. position 6 in benzoxazines), influencing solubility and target interactions.

Table 3: Pharmacological Profiles of Analogues

Gaps in Data for Target Compound :

- No peer-reviewed studies on the biological activity of this compound are available. Anti-inflammatory Effects: Benzothiazine derivatives () show COX-2 inhibition, which may extend to benzoxazines due to similar electronic profiles.

Biological Activity

2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-6-carboxylic acid (CAS No. 1511528-39-4) is a heterocyclic compound with a molecular formula of C9H7NO4 and a molecular weight of 193.16 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

The compound features a unique oxazine ring structure that contributes to its distinct chemical and biological properties. Its synthesis typically involves the condensation of salicylamide with aldehydes or ketones, leading to various derivatives that exhibit different biological activities .

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. A study demonstrated that derivatives of this compound showed effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. Notably, it has been shown to induce apoptosis in cancer cells through mechanisms involving the activation of caspase pathways and inhibition of specific oncogenic proteins like MDM2 . The following table summarizes key findings from various studies on its anticancer activity:

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound can bind to enzymes and receptors involved in critical cellular pathways, leading to the modulation of cell growth and apoptosis.

Interaction with Enzymes

This compound has been shown to interact with enzymes involved in metabolic pathways, which may enhance its antimicrobial and anticancer effects. For instance, it can inhibit certain enzymes that are crucial for bacterial survival or cancer cell proliferation .

Case Studies

Several case studies have documented the efficacy of this compound in clinical and laboratory settings:

- Case Study on Antimicrobial Efficacy : A laboratory study tested various derivatives against methicillin-resistant Staphylococcus aureus (MRSA) strains. The results indicated that certain modifications to the benzoxazine structure significantly enhanced antibacterial activity.

- Case Study on Cancer Cell Lines : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound led to a reduction in cell viability and increased rates of apoptosis compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via cyclization reactions. A common approach involves refluxing intermediates (e.g., substituted anthranilic acids) with catalysts like p-toluenesulfonic acid in aprotic solvents (e.g., DMF). Temperature (80–120°C) and reaction time (6–12 hours) are critical for achieving yields >70%. Post-synthesis purification via recrystallization (ethanol/water) is recommended .

- Key Data :

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 100°C ± 10°C | ±15% yield variation |

| Solvent | DMF or THF | THF reduces byproduct formation by 20% |

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodology :

- ¹H NMR : Look for characteristic peaks: δ 8.2–8.5 ppm (aromatic H), δ 4.3–4.7 ppm (oxazine ring CH₂), and δ 10.5–11.0 ppm (carboxylic acid proton, broad).

- IR : Bands at 1740–1750 cm⁻¹ (C=O lactam), 1680–1700 cm⁻¹ (carboxylic acid C=O), and 1250–1300 cm⁻¹ (C-O-C ether). Discrepancies in these signals indicate incomplete cyclization or hydrolysis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?

- Methodology :

- Perform competitive binding assays (e.g., SPR or ITC) to quantify affinity for targets like cyclooxygenase-2 (COX-2) or GABA receptors.

- Use molecular docking (AutoDock Vina) to predict binding modes. For example, the carboxylic acid group may chelate catalytic Zn²⁺ in metalloenzymes, while the oxazine ring engages in π-π stacking with aromatic residues .

- Case Study : Discrepancies in COX-2 IC₅₀ values (5–50 µM) across studies may arise from assay pH variations; validate under standardized conditions (pH 7.4, 37°C) .

Q. How can structural modifications enhance the compound’s metabolic stability without compromising activity?

- Methodology :

- Introduce electron-withdrawing groups (e.g., -F at position 7) to reduce oxidative metabolism.

- Replace the carboxylic acid with a bioisostere (e.g., tetrazole) to improve oral bioavailability.

- In vitro microsomal assays (human liver microsomes) can quantify half-life improvements. For example, fluorination increases t₁/₂ from 1.2 to 4.7 hours .

Q. What computational tools predict interactions between this compound and novel biological targets?

- Methodology :

- CoMFA (Comparative Molecular Field Analysis) : Map electrostatic/hydrophobic fields to correlate structural features with activity (e.g., 6-carboxylic acid group critical for TNF-α inhibition).

- MD Simulations (GROMACS) : Simulate binding to dynamic targets (e.g., ion channels) over 100-ns trajectories to identify stable binding conformers .

Data Contradiction Analysis

Q. Why do synthesis yields vary significantly (40–85%) across literature reports?

- Root Cause : Differences in purification methods (e.g., column chromatography vs. recrystallization) and starting material purity.

- Resolution : Use HPLC (>95% purity) for intermediates and optimize recrystallization solvents (e.g., ethyl acetate/hexane for higher recovery) .

Methodological Best Practices

Q. How to design experiments assessing the compound’s pH-dependent solubility?

- Protocol :

Prepare buffered solutions (pH 1.2–7.4) mimicking gastrointestinal conditions.

Use shake-flask method with UV-Vis quantification (λ = 270 nm).

Correlate results with pKa (predicted ~3.1 for carboxylic acid) to model absorption in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.